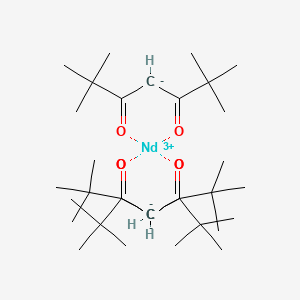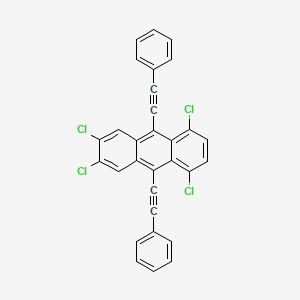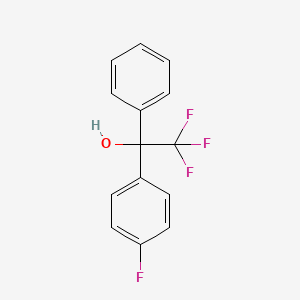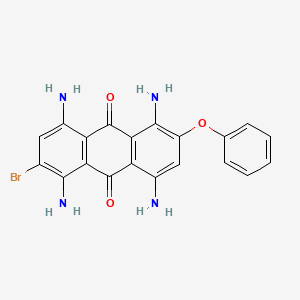
Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound formed by the interaction of neodymium ions with 2,2,6,6-tetramethylheptane-3,5-dione. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications. The ligand, 2,2,6,6-tetramethylheptane-3,5-dione, is a bidentate ligand that forms stable complexes with lanthanide ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione involves the reaction of pinacolone with methyl pivalate in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of neodymium.
Reduction: Reduction reactions can convert the neodymium ion to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethylheptane-3,5-dione ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of neodymium, while substitution reactions can produce a variety of neodymium complexes with different ligands .
Applications De Recherche Scientifique
Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione has several scientific research applications:
Mécanisme D'action
The mechanism by which Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves the coordination of the neodymium ion with the bidentate ligand. This coordination stabilizes the neodymium ion and enhances its reactivity in various chemical processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: The ligand itself, which forms stable complexes with various metal ions.
Dipivaloylmethane: Another name for 2,2,6,6-tetramethyl-3,5-heptanedione, used in similar applications.
Uniqueness
Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione is unique due to the specific properties imparted by the neodymium ion. These properties include enhanced magnetic and catalytic activities, making it more effective in certain applications compared to similar compounds .
Propriétés
Formule moléculaire |
C33H57NdO6 |
|---|---|
Poids moléculaire |
694.0 g/mol |
Nom IUPAC |
neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Nd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
Clé InChI |
RYTASTJSRPPWBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Nd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)








![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)


